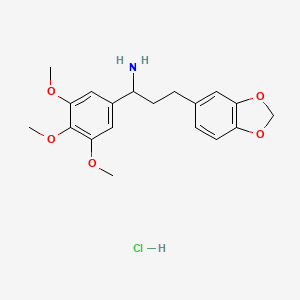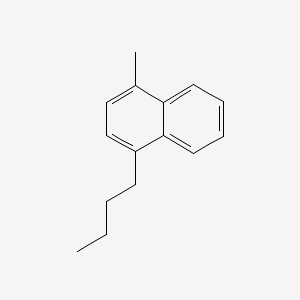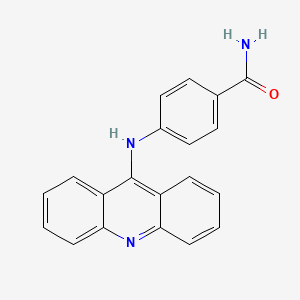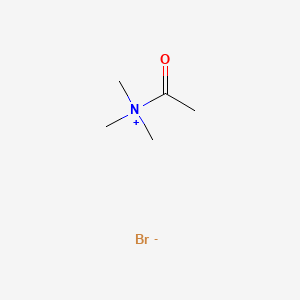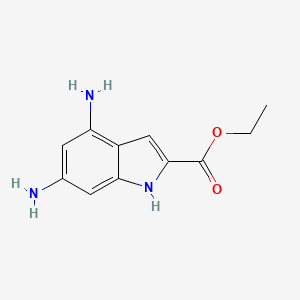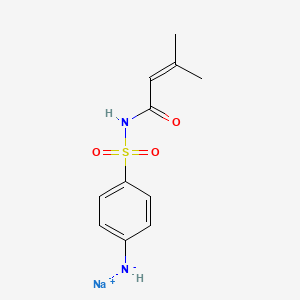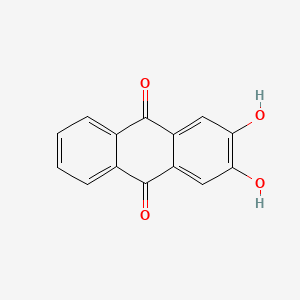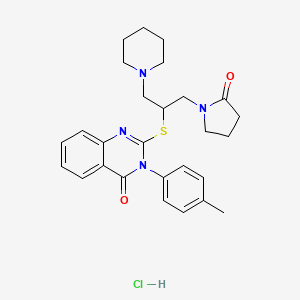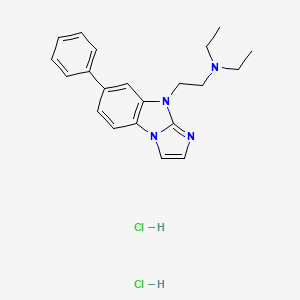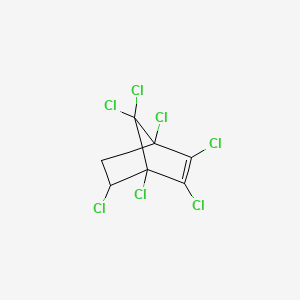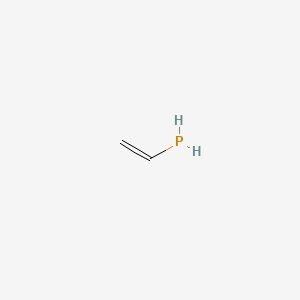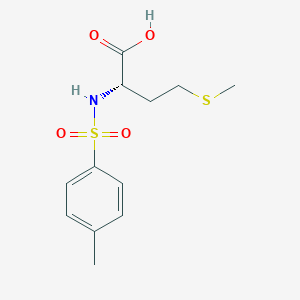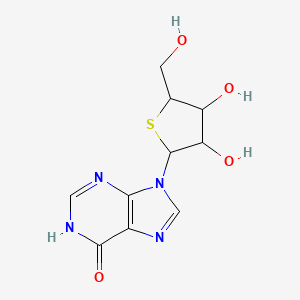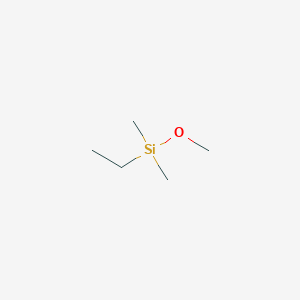
Ethyl(dimethyl)methoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dimethyl)methoxysilane is an organosilicon compound with the chemical formula C5H14OSi. It is a member of the silane family, which consists of silicon atoms bonded to organic groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
(CH3)2SiCl+C2H5OH→(CH3)2SiOC2H5+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where dimethylchlorosilane and ethanol are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl(dimethyl)methoxysilane is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of ethyl(dimethyl)methoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to modify surfaces and create stable, durable coatings. The molecular targets and pathways involved include the interaction of the silicon atom with various functional groups, leading to the formation of strong covalent bonds.
Comparaison Avec Des Composés Similaires
- Dimethoxymethylsilane
- Trimethoxysilane
- Methyldiethoxysilane
Comparison: Ethyl(dimethyl)methoxysilane is unique due to its specific combination of ethyl and dimethyl groups attached to the silicon atom. This structure provides it with distinct reactivity and properties compared to other similar compounds. For example, dimethoxymethylsilane has two methoxy groups, which makes it more reactive in hydrolysis reactions, while trimethoxysilane has three methoxy groups, making it even more reactive but less stable.
Propriétés
Numéro CAS |
52686-75-6 |
|---|---|
Formule moléculaire |
C5H14OSi |
Poids moléculaire |
118.25 g/mol |
Nom IUPAC |
ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H14OSi/c1-5-7(3,4)6-2/h5H2,1-4H3 |
Clé InChI |
SUHRFYWSDBWMFS-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


